molecular formula C22H16Cl2N2O2S B12452850 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide

Cat. No.: B12452850
M. Wt: 443.3 g/mol
InChI Key: CZJBUCIKDNAVHI-UHFFFAOYSA-N
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Description

N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzoxazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green solvents may also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines or reduced benzoxazole derivatives

    Substitution: Various substituted benzoxazole or phenyl derivatives

Scientific Research Applications

N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity. The chlorophenyl groups may enhance binding affinity to certain receptors, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

Uniqueness

N-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of a benzoxazole ring and chlorophenyl groups, which confer specific biological activities and chemical reactivity .

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H16Cl2N2O2S/c23-16-5-1-14(2-6-16)12-29-13-21(27)25-18-8-3-15(4-9-18)22-26-19-11-17(24)7-10-20(19)28-22/h1-11H,12-13H2,(H,25,27)

InChI Key

CZJBUCIKDNAVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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